molecular formula C4H3ClN2O3S B14839033 4-Chloropyrimidine-2-sulfonic acid

4-Chloropyrimidine-2-sulfonic acid

Cat. No.: B14839033
M. Wt: 194.60 g/mol
InChI Key: MUYWTOHDYYJOGA-UHFFFAOYSA-N
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Description

4-Chloropyrimidine-2-sulfonic acid is a heterocyclic compound featuring a pyrimidine ring substituted with a chlorine atom at position 4 and a sulfonic acid (-SO₃H) group at position 2. Pyrimidine derivatives are critical in medicinal chemistry due to their role as scaffolds for drugs and agrochemicals. The sulfonic acid group enhances hydrophilicity and acidity, making the compound suitable for applications requiring water solubility, such as pharmaceutical intermediates or biological probes.

Properties

Molecular Formula

C4H3ClN2O3S

Molecular Weight

194.60 g/mol

IUPAC Name

4-chloropyrimidine-2-sulfonic acid

InChI

InChI=1S/C4H3ClN2O3S/c5-3-1-2-6-4(7-3)11(8,9)10/h1-2H,(H,8,9,10)

InChI Key

MUYWTOHDYYJOGA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1Cl)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropyrimidine-2-sulfonic acid typically involves the chlorination of pyrimidine derivatives. One common method is the exchange chlorination of 2-aminopyrimidin-4(3H)-ones using phosphoryl chloride (POCl3) to obtain 4-chloropyrimidines . The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial production of 4-Chloropyrimidine-2-sulfonic acid may involve large-scale chlorination processes, where pyrimidine derivatives are treated with chlorinating agents under optimized conditions to achieve efficient conversion. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloropyrimidine-2-sulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The table below compares 4-chloropyrimidine-2-sulfonic acid with key analogs in terms of molecular weight, functional groups, acidity, and applications:

Compound Name Core Structure Substituents Molecular Weight Acidity (pKa) Key Applications References
4-Chloropyrimidine-2-sulfonic acid Pyrimidine Cl (C4), -SO₃H (C2) ~194.6 (calc.) ~-1.5 (sulfonic) Pharmaceutical intermediates
4-Sulfopicolinic acid Pyridine -SO₃H (C4), -COOH (C2) 203.17 -1.2 (sulfonic), 2.5 (carboxylic) Chemical synthesis
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine Cl (C2), -CH₃ (C6), -COOH (C4) 190.6 (calc.) ~2.5 (carboxylic) Agrochemicals
2-{[4-(5-methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid Pyrimidine -S- (C2), CF₃ (C6), thiophene (C4) 334.34 N/A (thioether) Drug discovery (covalent inhibitors)

Functional Group Analysis

  • Sulfonic Acid vs. Carboxylic Acid : Sulfonic acids (e.g., 4-chloropyrimidine-2-sulfonic acid) are significantly more acidic (pKa ~ -1.5) than carboxylic acids (pKa ~2.5), leading to higher water solubility. This property is advantageous in drug formulations requiring bioavailability .
  • Chlorine Substituent: The chlorine atom at position 4 increases electrophilicity, facilitating nucleophilic substitution reactions. For example, 2-chloropyrimidine-4-carboxylic acid undergoes thiophenol substitution to form sulfur-containing analogs, a reactivity likely shared by the target compound .

Research Findings and Key Insights

Acidity and Solubility : Sulfonic acid derivatives exhibit superior solubility in aqueous media compared to carboxylic analogs, making them ideal for injectable drug formulations .

Reactivity Trends : Chlorine at position 4 enhances the pyrimidine ring’s susceptibility to substitution, as demonstrated in the synthesis of 2-(phenylthio)pyrimidine-4-carboxylic acid .

Biological Activity : Pyrimidine sulfonates show promise in covalent inhibition strategies, where the sulfonic acid group acts as a leaving group or stabilizes enzyme-inhibitor complexes .

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